molecular formula C27H35N5O6S B1246844 Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethyl-, monobenzenesulfonate CAS No. 383368-51-2

Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethyl-, monobenzenesulfonate

Cat. No.: B1246844
CAS No.: 383368-51-2
M. Wt: 557.7 g/mol
InChI Key: ZQUBMILBXQLTDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-561388 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary information held by Bristol Myers Squibb Co. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .

Industrial Production Methods

Industrial production methods for BMS-561388 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical manufacturing. Specific details on the industrial production methods are not publicly available.

Chemical Reactions Analysis

Types of Reactions

BMS-561388 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BMS-561388 include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substituting agents: Including halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of BMS-561388 .

Scientific Research Applications

    Chemistry: Used as a reference compound in studies involving CRHR1 antagonists.

    Biology: Investigated for its effects on the corticotropin-releasing hormone pathway.

    Medicine: Explored as a potential therapeutic agent for anxiety and depressive disorders.

Mechanism of Action

BMS-561388 exerts its effects by antagonizing the corticotropin-releasing factor receptor 1 (CRHR1). This receptor is involved in the stress response and regulation of mood. By blocking CRHR1, BMS-561388 can potentially reduce the symptoms of anxiety and depression. The molecular targets and pathways involved include the inhibition of CRHR1 signaling, which affects the release of stress hormones and neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BMS-561388

BMS-561388 is unique due to its specific molecular structure and high affinity for CRHR1. Its development by Bristol Myers Squibb Co. and the extensive research conducted on its therapeutic potential make it a notable compound in the field of CRHR1 antagonists .

Properties

CAS No.

383368-51-2

Molecular Formula

C27H35N5O6S

Molecular Weight

557.7 g/mol

IUPAC Name

benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C21H29N5O3.C6H6O3S/c1-14-13-17(29-6)7-8-18(14)19-15(2)24-26-20(19)22-16(3)23-21(26)25(9-11-27-4)10-12-28-5;7-10(8,9)6-4-2-1-3-5-6/h7-8,13H,9-12H2,1-6H3;1-5H,(H,7,8,9)

InChI Key

ZQUBMILBXQLTDU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C.C1=CC=C(C=C1)S(=O)(=O)O

Synonyms

4-(bis(2-methoxyethyl)amino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo(1,5-a)-1,3,5-triazine
BMS 561388
BMS-561388
BMS561388

Origin of Product

United States

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